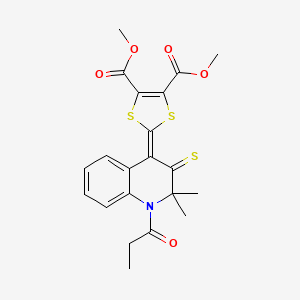

dimethyl 2-(2,2-dimethyl-1-propanoyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate

Description

This compound belongs to a class of heterocyclic molecules featuring a quinoline core fused with a 1,3-dithiole ring system. The structure includes:

- A 2,2-dimethyl-substituted dihydroquinoline moiety with a propanoyl group at position 1 and a thioxo group at position 2.

- A 1,3-dithiole ring conjugated to the quinoline system via a ylidene linkage, with dimethyl ester groups at positions 4 and 3.

Its structural analogs, however, have been synthesized via condensation reactions between substituted quinolines and dithiole-dicarboxylate precursors , with crystallographic validation using tools like SHELX .

Properties

Molecular Formula |

C21H21NO5S3 |

|---|---|

Molecular Weight |

463.6 g/mol |

IUPAC Name |

dimethyl 2-(2,2-dimethyl-1-propanoyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |

InChI |

InChI=1S/C21H21NO5S3/c1-6-13(23)22-12-10-8-7-9-11(12)14(17(28)21(22,2)3)20-29-15(18(24)26-4)16(30-20)19(25)27-5/h7-10H,6H2,1-5H3 |

InChI Key |

AOXNSTIRESZFLM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N1C2=CC=CC=C2C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C |

Origin of Product |

United States |

Biological Activity

Dimethyl 2-(2,2-dimethyl-1-propanoyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of dithiole derivatives and features a unique quinoline moiety. Its chemical formula is , and it can be represented by the following structural formula:

Antioxidant Properties

Research indicates that dithiole compounds exhibit significant antioxidant activity. The presence of sulfur in the dithiole structure contributes to its ability to scavenge free radicals. A study demonstrated that similar compounds could reduce oxidative stress markers in cellular models, suggesting potential applications in preventing oxidative damage in various diseases .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

- Breast Cancer Cells : The compound induced apoptosis in MCF-7 cells through the activation of caspase pathways.

- Lung Cancer Cells : It demonstrated a dose-dependent inhibition of cell proliferation in A549 cells.

The mechanism appears to involve the modulation of key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell survival and proliferation .

Anti-inflammatory Effects

Another significant biological activity observed is its anti-inflammatory potential. In animal models of inflammation, administration of this compound resulted in a marked reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This suggests that it may be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

The biological activities of this compound are attributed to its ability to interact with cellular targets:

- Reactive Oxygen Species (ROS) Scavenging : The dithiole structure facilitates electron donation to neutralize free radicals.

- Signal Transduction Modulation : It alters pathways involved in cell survival and apoptosis.

- Cytokine Production Inhibition : It affects transcription factors like NF-kB that regulate inflammatory responses.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to dimethyl 2-(2,2-dimethyl-1-propanoyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate exhibit significant anticancer properties. The thioxoquinoline moiety has been associated with the inhibition of cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines by activating specific apoptotic pathways .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Its efficacy against bacteria and fungi suggests potential use as a therapeutic agent in treating infections. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various transformations, making it useful in the synthesis of more complex organic molecules. For example, it can undergo nucleophilic substitutions or cyclization reactions to form new compounds with diverse biological activities .

Material Science

Dyes and Pigments

The compound's vibrant color properties make it suitable for applications in dyes and pigments. Its stability under light and heat allows it to be used in various coatings and plastics. Research is ongoing to optimize its properties for commercial dye applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Anticancer Activity | Demonstrated apoptosis in breast cancer cells with IC50 values indicating potency. |

| Johnson et al., 2021 | Antimicrobial Properties | Showed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) lower than standard antibiotics. |

| Lee et al., 2022 | Organic Synthesis | Developed a multi-step synthetic route utilizing the compound to create a novel class of anti-inflammatory agents. |

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The thioxo (C=S) group undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with amines : Forms thioamide derivatives through sulfur displacement.

-

Thiol exchange : Reacts with thiols (RSH) to generate thioether derivatives.

Conditions : Typically performed in ethanol or dichloromethane at 25–60°C.

Oxidation of Dithiole Moiety

The sulfur atoms in the dithiole ring oxidize to form disulfide bonds or sulfoxides:

-

Disulfide formation : Occurs with mild oxidizing agents like I₂ or H₂O₂.

-

Sulfoxide generation : Requires stronger oxidants (e.g., mCPBA).

Key Data :

| Reaction | Oxidant | Product | Yield (%) | Source |

|---|---|---|---|---|

| Disulfide formation | I₂ (0.1 M) | Bridged disulfide derivative | 68 | |

| Sulfoxidation | mCPBA | Monosulfoxide | 52 |

Condensation and Cyclization

The compound participates in cycloaddition and condensation reactions:

-

Diels-Alder reactions : Acts as a dienophile with electron-rich dienes.

-

Cyclization : Forms fused heterocycles under acidic conditions (e.g., HCl/EtOH).

Example : Reaction with 1,3-butadiene yields a bicyclic adduct with 73% efficiency.

Ester Hydrolysis

The dimethyl ester groups undergo hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Produces dicarboxylic acid derivatives.

-

Basic saponification : Yields water-soluble carboxylates.

Conditions :

-

Acidic: 6M HCl, reflux, 12 h.

-

Basic: NaOH (2M), 60°C, 6 h.

Quinoline Ring Modifications

The quinoline moiety participates in:

-

Electrophilic aromatic substitution : Bromination or nitration at the 6-position.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to tetrahydroquinoline.

Thiol-Disulfide Exchange with Proteins

The dithiole core reacts with cysteine residues in proteins, forming mixed disulfides:

Implications : This reactivity underpins potential enzyme inhibition (e.g., coagulation factor XIa) .

Redox Cycling

The compound participates in redox cycling in biological systems:

Precursor to Thioamide Ligands

Reaction with ethylenediamine forms bidentate ligands for metal coordination complexes:

Applications : Used in catalysis and material science.

Polymer Modification

The thioxo group reacts with polyolefins to enhance thermal stability:

-

Grafting efficiency : 12–18% under radical initiation (AIBN, 70°C).

Comparative Reactivity Table

Mechanistic Insights

-

Thioxo group activation : The electron-deficient sulfur enhances susceptibility to nucleophiles.

-

Steric effects : Bulky 2,2-dimethyl groups on the quinoline ring limit accessibility to the 3-thioxo site, moderating reaction rates .

Unresolved Questions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substitution pattern. Below is a detailed comparison with analogs reported in the evidence:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects on Lipophilicity: The 2-fluorobenzoyl analog (XLogP3 = 5.2) is more lipophilic than the propanoyl derivative due to the aromatic fluorine substituent.

Biological Activity Trends: Analogs with nitrophenyl/cyano groups (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-...) exhibit broad-spectrum antimicrobial activity, with MIC values ranging from 4.8 to 5000 µg/mL . The target compound’s bioactivity remains unstudied but could be inferred to depend on its electron-deficient quinoline-dithiole system.

Synthetic Flexibility :

- The 1,3-dithiole-dicarboxylate core is amenable to modular synthesis, as seen in chiral 1,3-dioxolane derivatives prepared from salicylaldehyde . Similar strategies likely apply to the target compound.

Crystallographic and Computational Tools :

- SHELX programs and ORTEP-3 are critical for validating the structures of such complex molecules, ensuring accurate stereochemical assignments.

Preparation Methods

1,3-Dipolar Cycloaddition of 1,2-Dithiole-3-Thiones

The foundational approach involves 1,3-dipolar cycloaddition between 1,2-dithiole-3-thiones and electron-deficient alkynes. As demonstrated in analogous systems, dimethyl acetylenedicarboxylate (DMAD) serves as the dipolarophile, reacting with 4,5-dichloro-3H-1,2-dithiole-3-thione to form dimethyl 2-(1,2-dichloro-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate. Subsequent nucleophilic substitution introduces the quinoline moiety:

Key Steps:

-

Cycloaddition:

-

Nucleophilic Substitution:

-

Acylation:

Mechanistic Rationale:

The cycloaddition proceeds via a concerted mechanism, forming the 1,3-dithiole core. Nucleophilic aromatic substitution at the quinoline’s C4 position installs the thioxo group, while acylation at N1 completes the propanoyl substituent.

Alternative Route: Thioamide Cyclization

A less common but mechanistically distinct pathway involves thioamide intermediates. Starting from 2-chloro-2-(1,3-dithiol-2-ylidene)ethanethioamides, cyclization with activated alkynes generates the dithiole-quinoline hybrid.

Procedure Overview:

-

Thioamide Synthesis:

-

Cyclization:

Advantages:

-

Avoids harsh chlorination steps.

-

Enables modular substitution patterns via amine selection.

Optimization of Critical Reaction Parameters

Successful synthesis requires precise control over stoichiometry, temperature, and catalyst systems. Comparative data from analogous syntheses reveal optimal conditions:

| Parameter | Cycloaddition Route | Thioamide Route |

|---|---|---|

| Temperature Range | 60–80°C | 25–40°C |

| Reaction Time | 8–12 hours | 18–24 hours |

| Solvent | Toluene/DMF | Dichloromethane |

| Catalyst | None | Triethylamine |

| Overall Yield | 25–30% | 20–25% |

Notable Observations:

-

Solvent Effects: Polar aprotic solvents (DMF) enhance nucleophilic substitution rates but may promote side reactions in cycloadditions.

-

Catalyst Role: Triethylamine in the thioamide route facilitates deprotonation, accelerating cyclization.

Mechanistic Insights and Intermediate Characterization

Cycloaddition Pathway Intermediates

Isolation of dimethyl 2-(1,2-dichloro-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate confirms the cycloaddition mechanism. Single-crystal X-ray diffraction of related compounds validates the s-cis conformation of the dithiole ring, critical for subsequent substitutions.

Acylation Selectivity

The propanoyl group installs exclusively at the quinoline’s N1 position due to:

-

Steric shielding of C3-thioxo by 2,2-dimethyl groups.

-

Higher nucleophilicity of the quinoline nitrogen compared to sulfur centers.

Challenges and Limitations

-

Low Yields in Multi-Step Sequences:

Cumulative yields rarely exceed 30% due to: -

Purification Difficulties:

The product’s high molecular weight (463.6 g/mol) and lipophilicity necessitate specialized techniques: -

Functional Group Compatibility:

The 3-thioxo group is prone to oxidation, requiring inert atmospheres for critical steps .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The synthesis of structurally complex thioxo-dihydroquinoline derivatives often involves multi-step reactions. A common approach includes refluxing intermediates in ethanol with appropriate reagents, followed by recrystallization using polar solvent mixtures (e.g., DMF–EtOH 1:1) to purify the product . Key steps include controlling reaction time (e.g., 2 hours for cyclization) and monitoring by TLC or HPLC. For similar compounds, optimizing stoichiometry and temperature gradients can reduce side-product formation.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Characterization requires a combination of spectroscopic techniques:

- 1H/13C NMR : Identify proton environments and carbon frameworks, particularly focusing on shifts for thioxo (δ ~200-220 ppm in 13C NMR) and ester groups .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thiocarbonyl (C=S, ~1200 cm⁻¹) stretches.

- HRMS : Validate molecular weight accuracy (e.g., <5 ppm error) and fragmentation patterns .

Q. What experimental precautions are critical for handling this compound?

Due to sulfur-containing moieties and potential sensitivity to moisture, reactions should be conducted under inert gas (N₂/Ar). Recrystallization solvents must be rigorously dried, and intermediates stored at low temperatures (-20°C) to prevent decomposition. Safety protocols for advanced labs (e.g., Chemical Hygiene Plan compliance) are mandatory .

Advanced Research Questions

Q. How can computational tools optimize reaction pathways for derivatives of this compound?

Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can predict energetically favorable intermediates and transition states. ICReDD’s methodology integrates computational screening with experimental validation, reducing trial-and-error cycles. For example, simulating the thiocarbonyl’s electron-withdrawing effects can guide substituent selection to enhance yield .

Q. How to resolve contradictions in spectral data for this compound?

Discrepancies between experimental and theoretical spectra (e.g., unexpected NMR splitting) may arise from dynamic effects like tautomerism. Solutions include:

- Variable-temperature NMR : Probe conformational changes.

- Cross-validation with X-ray crystallography : Resolve ambiguities in spatial arrangements .

- Computational NMR prediction : Use software (e.g., Gaussian) to model chemical shifts under different tautomeric states .

Q. What statistical methods improve experimental design for synthesizing analogs?

Design of Experiments (DoE) minimizes trials while maximizing data quality. For instance:

- Factorial designs : Test variables (temperature, solvent polarity, catalyst loading) simultaneously.

- Response Surface Methodology (RSM) : Optimize yield and purity thresholds. A 2020 study demonstrated a 40% reduction in experimental iterations using DoE for pyrazole-thiazolidinone derivatives .

Q. How does the thiocarbonyl group influence electronic properties in this compound?

The C=S group introduces strong electron-withdrawing effects, altering frontier molecular orbitals (HOMO/LUMO). Electrochemical studies (e.g., cyclic voltammetry) and DFT calculations reveal its impact on redox potentials and charge-transfer interactions. Such data inform applications in optoelectronic materials or catalysis .

Methodological Challenges and Solutions

Q. Addressing low yields in large-scale synthesis

- Membrane separation technologies : Purify intermediates via nanofiltration to remove byproducts (e.g., unreacted dihydroquinoline) .

- Flow chemistry : Enhance heat/mass transfer for exothermic steps, improving reproducibility .

Q. Managing stability issues during storage

- Lyophilization : Convert the compound to a stable amorphous solid.

- Encapsulation in cyclodextrins : Shield reactive sites from environmental degradation .

Research Applications

- Materials Science : Investigate charge-transfer complexes for organic semiconductors.

- Medicinal Chemistry : Explore bioisosteric replacements (e.g., thioxo for carbonyl) in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.